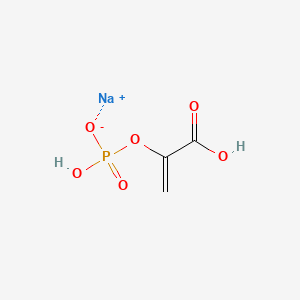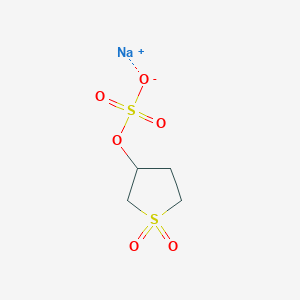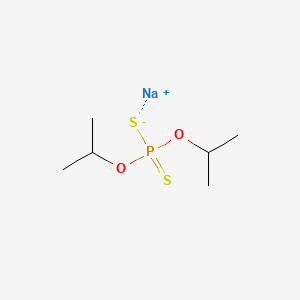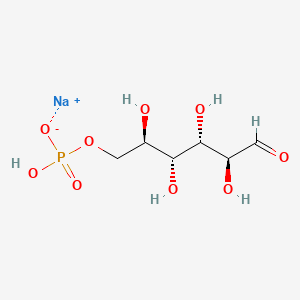![molecular formula C11H8F3N3O B1358539 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-29-8](/img/structure/B1358539.png)
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the trifluoromethyl group and the benzyl group are common in organic chemistry and are often used in the synthesis of various compounds2.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial Agents :
- A study by Bhat et al. (2016) discusses the synthesis of a series of compounds similar to "1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde", which displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Molecular Rearrangements and Synthesis Methods :
- L'abbé et al. (1990) explored the molecular rearrangements of 1,2,3-triazoles, providing insights into the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé et al., 1990).
Catalytic Applications :
- Saleem et al. (2013) reported the synthesis of 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and its application in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes showed efficient catalytic processes, highlighting the utility of triazole derivatives in catalysis (Saleem et al., 2013).
Structural Characterization and Crystallography :
- The study by Gonzaga et al. (2016) focuses on the crystal structures of various triazole compounds, including their activity as α-glycosidase inhibition agents. This work provides detailed structural insights which are crucial for understanding the activity of these compounds (Gonzaga et al., 2016).
Synthetic Chemistry and Drug Development :
- Costa et al. (2006) described the synthesis and in vitro anti-Mycobacterium tuberculosis profile of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. These compounds were shown to inhibit the growth of Mycobacterium tuberculosis, indicating their potential in drug development (Costa et al., 2006).
Safety And Hazards
Orientations Futures
Please note that the information provided is based on the available data and may not be fully comprehensive. Further research may provide more detailed information.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQYYRETQWMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150451 |
Source


|
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
952183-29-8 |
Source


|
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

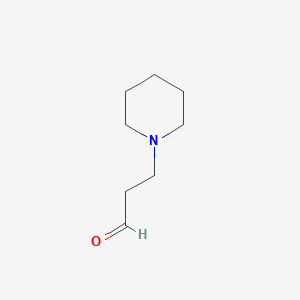



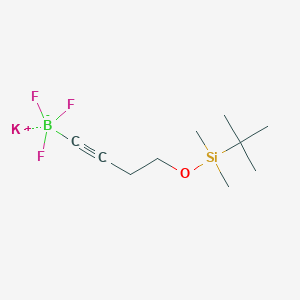
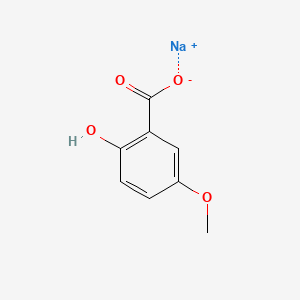
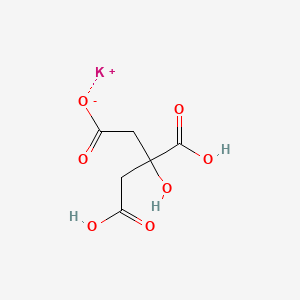

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
